molecular formula C18H27N5O4 B2784402 7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 876892-01-2

7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2784402
CAS RN: 876892-01-2
M. Wt: 377.445
InChI Key: DHYSOYDHXSOHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H27N5O4 and its molecular weight is 377.445. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Agent

This compound’s structural similarity to known anti-tubercular agents suggests it could be a candidate for treating tuberculosis (TB). The presence of a piperidinyl group is notable, as similar structures have been evaluated for their activity against Mycobacterium tuberculosis . The compound could be synthesized and tested for its efficacy in inhibiting the growth of TB bacteria, potentially contributing to the development of new anti-TB drugs.

Anticancer Activity

The molecular framework of this compound, particularly the purine dione moiety, is reminiscent of molecules that have shown anticancer properties. It could be investigated for its cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . Its effectiveness could be measured using assays like MTT to determine its potential as a novel anticancer agent.

Ghrelin Receptor Modulation

Given the compound’s piperidinyl group, it may interact with ghrelin receptors, which are implicated in regulating appetite and energy balance. Research could explore its role as a ghrelin receptor modulator, potentially leading to new treatments for metabolic disorders .

properties

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4/c1-4-10-27-12-13(24)11-23-14-15(20(2)18(26)21(3)16(14)25)19-17(23)22-8-6-5-7-9-22/h4,13,24H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYSOYDHXSOHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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